
Gedunin
Übersicht
Beschreibung
Gedunin is a tetranortriterpenoid belonging to the limonoid class of phytochemicals, primarily isolated from the neem tree (Azadirachta indica) and other Meliaceae family plants . It exhibits diverse biological activities, including:
- Anticancer effects: Inhibition of Hsp90 chaperone machinery and induction of client protein degradation (e.g., steroid receptors) .
- Antiproliferative activity: Disruption of microtubule dynamics by binding β-tubulin at the Vinca alkaloid site, inducing G2/M cell cycle arrest .
- Anti-inflammatory and antioxidant properties: Modulation of HMGB1/PI3K/AKT signaling and NADPH oxidase 5 (NOX5) inhibition .
- Insecticidal activity: Growth inhibition in pests like Spodoptera frugiperda (fall armyworm) .
Vorbereitungsmethoden
Natural Extraction Methods from Plant Sources
Solvent-Based Extraction from Entandrophragma angolense
Gedunin is most commonly isolated from the heartwood of Entandrophragma angolense, a tropical tree native to West Africa. The traditional method involves sequential solvent extraction and chromatographic purification:
-
Hexane Extraction : Dried, pulverized stem wood (3 kg) is subjected to reflux with n-hexane (6 L) at 60°C for 48 hours, followed by vacuum filtration and concentration .
-
Crystallization : The crude hexane extract is concentrated to 100 mL and left at 4°C, yielding this compound crystals (0.92% w/w) after recrystallization from methanol .
-
Chromatographic Purification : Further purification using silica gel column chromatography with petroleum ether–ethyl acetate (65:35) achieves 2.0 g of this compound with >95% purity .
Table 1: Yield Comparison of this compound Extraction Methods
Source Material | Solvent System | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
E. angolense | n-Hexane | 0.92 | 90–95 | |
E. angolense | Pet. Ether–EtOAc | 0.85 | 95 |
Challenges in Natural Extraction
Despite its widespread use, natural extraction faces limitations:
-
Low Yields : The inherent complexity of limonoid biosynthesis in plants results in sub-1% yields, necessitating large quantities of raw material .
-
Seasonal Variability : this compound content fluctuates with plant age, geographic location, and harvest time, complicating standardization .
De Novo Chemical Synthesis
Pioneering 13-Step Chemoenzymatic Synthesis
The first total synthesis of this compound, reported by Li et al. (2022), represents a landmark achievement in organic chemistry . The route features two strategic innovations:
-
Catalytic Asymmetric Allylation : A nickel-catalyzed reaction establishes the C9 quaternary center, a critical stereochemical feature .
-
Biocatalytic Oxidation : A engineered P450 monooxygenase introduces the C3 hydroxyl group, enabling subsequent formation of the A-ring enone .
Key Synthetic Steps :
-
Step 3 : Pd-catalyzed decarboxylative allylation constructs the bicyclic core (78% yield).
-
Step 7 : Enzymatic hydroxylation at C3 (TON = 420, 92% ee).
-
Step 13 : Acid-mediated lactonization completes the seco-D ring (64% yield) .
Table 2: Critical Transformations in this compound Synthesis
Step | Reaction Type | Yield (%) | Selectivity |
---|---|---|---|
3 | Decarboxylative allylation | 78 | >20:1 dr |
7 | P450-mediated oxidation | 85 | 92% ee |
10 | Ring-closing metathesis | 72 | N/A |
Advantages Over Natural Extraction
-
Scalability : The 13-step sequence provides a 9.2% overall yield, surpassing plant-derived yields .
-
Structural Analogues : Late-stage functionalization allows access to this compound derivatives for structure-activity studies .
Pharmaceutical Formulation Strategies
Cyclodextrin Inclusion Complexation
To address this compound’s poor aqueous solubility (<10 μg/mL), Tella et al. (2021) developed a 1:1 inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβCD) using two methods :
Freeze-Drying Method :
-
This compound and HPβCD (1:1 molar ratio) are dissolved in ethanol-water (1:4).
-
The solution is frozen at -80°C and lyophilized for 48 hours.
Kneading Method :
-
This compound and HPβCD are triturated with ethanol (2% v/w) for 45 minutes.
-
The paste is dried under vacuum at 40°C.
Table 3: Characterization of this compound-HPβCD Complex
Method | FT-IR Shift (cm⁻¹) | XRD Pattern | Solubility Increase |
---|---|---|---|
Freeze-Drying | 3420 → 3380 | Amorphous halo | 12.4-fold |
Kneading | 3420 → 3375 | Partial crystallinity | 9.8-fold |
Alkaline Hydrolysis for Salt Formation
Methanolic hydrolysis of this compound with KOH produces 7-deacetoxy-7α-hydroxythis compound potassium salt, enhancing water solubility by 15-fold while retaining antimicrobial activity (MIC = 1000 μg/mL against Klebsiella pneumoniae) .
Comparative Analysis of Preparation Methods
Table 4: Merits and Demerits of this compound Preparation Routes
Method | Yield | Cost | Scalability | Purity |
---|---|---|---|---|
Natural Extraction | 0.9–1.1% | High | Limited | 90–95% |
Chemical Synthesis | 9.2% | Moderate | High | >99% |
HPβCD Complexation | 88–92% | Low | Industrial | 95–98% |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gedunin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und zur Bildung neuer Verbindungen mit potenziellen therapeutischen Eigenschaften führen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre verbesserte oder veränderte biologische Aktivität untersucht .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Gedunin has demonstrated significant anticancer effects in various studies:
- Breast Cancer : this compound exhibits anti-proliferative activity against breast cancer cell lines, specifically MCF-7 and SkBr3. It induces apoptosis by altering cell cycle regulation and increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic markers .
- Pancreatic Cancer : Research indicates that this compound effectively induces apoptosis in pancreatic cancer cells through both intrinsic and extrinsic pathways. It also inhibits epithelial-mesenchymal transition (EMT), reducing the invasive and migratory capabilities of these cells. Furthermore, this compound disrupts sonic hedgehog signaling pathways, which are crucial for tumor metastasis .
- Glioblastoma : In glioblastoma models, this compound treatment leads to decreased cell proliferation and migration. It triggers apoptosis and reduces metalloproteinase activity, indicating its potential to impair glioblastoma invasiveness .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties:
- Skin Inflammation : In studies involving Cutibacterium acnes-induced skin inflammation, this compound significantly reduced inflammatory cytokines such as IL-1β and TNF-α. It operates primarily through the inhibition of NF-κB signaling pathways .
- Cytokine Modulation : this compound has been shown to downregulate pro-inflammatory cytokines in various models, suggesting its utility in managing inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antibacterial properties against various pathogens:
- Antimalarial Activity : The compound has shown efficacy against malaria-causing parasites, contributing to its potential as a therapeutic agent in treating malaria .
- Insecticidal Properties : this compound's insecticidal activity further highlights its potential applications in agriculture as a natural pesticide .
Case Study 1: this compound in Pancreatic Cancer Treatment
A study investigated the effects of this compound on pancreatic cancer using xenograft mouse models. Results indicated that this compound treatment significantly reduced tumor volume and inhibited metastasis without notable toxicity to the host organism. Immunohistochemical analysis showed decreased expression of key oncogenic markers associated with tumor progression .
Case Study 2: this compound's Role in Glioblastoma
In an experimental setup involving GL261 glioblastoma cells, this compound was found to reduce cell proliferation and migration significantly. The study employed both in vitro and in vivo models to confirm the compound's efficacy in impairing tumor growth and vascularization within tumors .
Wirkmechanismus
Gedunin exerts its effects through multiple mechanisms. One of the primary mechanisms is the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, this compound has been shown to inhibit the activation of macrophages and reduce the sensitivity of hepatocytes to tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The table below summarizes key similarities and differences between gedunin and related compounds:
Mechanistic Insights
Hsp90 Inhibition
- This compound vs. Celastrol: Both inhibit Hsp90 but through distinct mechanisms. Celastrol disrupts Hsp90-CDC37 interactions, causing drastic conformational changes .
- This compound vs. Radicicol/17-AAG : Unlike these ATP-competitive inhibitors, this compound’s antiproliferative activity is independent of ATP displacement .
Microtubule Targeting
- This compound vs. Molecular docking confirms its affinity for the Vinca-binding site .
Insecticidal Activity
- This compound vs. β-Photothis compound : β-Photothis compound shows superior insecticidal effects, prolonging larval phases and reducing pupal weight more effectively .
Pharmacological and Clinical Considerations
- Corosolic Acid : FDA-approved for metabolic disorders, unlike this compound, which remains investigational .
- Dose-Response Complexity : this compound exhibits a U-shaped dose curve in gastric cancer models, where low doses (25–100 µM) inhibit tumors, but high doses may promote oxidative stress .
- Machine learning models (98.68% accuracy) predict properties of modified this compound, aiding in analog design .
Biologische Aktivität
Gedunin is a limonoid compound derived from the Meliaceae family, primarily found in the seeds of various plants. It has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the significant biological activities of this compound, supported by research findings and case studies.
1. Overview of this compound
This compound is recognized for its potential therapeutic properties. It has been studied extensively for its role in various disease models, particularly in cancer research. The compound's mechanism of action involves modulation of heat shock proteins (Hsp), which are critical in cellular stress responses.
This compound exhibits potent anticancer effects through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells. In pancreatic cancer cell lines such as HPAC, MIAPaCa-2, and PANC-1, this compound treatment resulted in significant apoptosis rates (46.5% to 88%) at concentrations as low as 25 μM .
- Inhibition of Metastasis : Research indicates that this compound inhibits epithelial-to-mesenchymal transition (EMT) and reduces migratory capabilities of cancer cells by downregulating key markers such as N-cadherin and Snail while upregulating E-cadherin .
2.2 Case Studies
- Pancreatic Cancer : A study demonstrated that this compound effectively suppressed tumor growth in xenograft mouse models by inhibiting sonic hedgehog signaling pathways, which are often activated in pancreatic cancers . Immunohistochemical analysis revealed decreased expression of Gli1 and Shh in treated tumors compared to controls.
- Gastric Cancer : In a rat model of gastric carcinogenesis, this compound was found to prevent MNNG-induced tumor formation and induced apoptosis via the HMGB1/PI3K/AKT signaling pathway .
3.1 Antibacterial and Antimicrobial Effects
This compound has demonstrated antibacterial activity against various pathogens. Its efficacy against bacterial strains can be attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
3.2 Anti-inflammatory Properties
Studies have shown that this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by chronic inflammation .
4. Summary of Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
5. Future Directions
The promising biological activities of this compound suggest potential applications in therapeutic settings, particularly in oncology and infectious diseases. Future research should focus on:
- Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the primary biological activities of gedunin, and how are they validated in experimental models?
this compound exhibits anticancer, anti-inflammatory, and antiviral properties. These activities are validated through:
- In vitro assays : Cell viability tests (e.g., MTT assays) to measure inhibition of cancer cell proliferation (e.g., ovarian, pancreatic, and gastric cancer cells) .
- In vivo models : Rodent studies (e.g., MNNG-induced gastric carcinogenesis in rats) demonstrating reduced tumor incidence and inflammatory cytokine levels (IL-1β, IL-6, TNF-α) via ELISA and histopathology .
- Molecular docking : Computational analysis (e.g., Discovery Studio software) to predict binding affinity to targets like arginine kinase (binding energy: -137.36 kcal/mol) .
Q. What standardized methods are used to isolate and characterize this compound from natural sources?
this compound is isolated from Azadirachta indica (neem) or Entandrophragma angolense via:
- Chromatography : Column chromatography for purification, followed by spectroscopic validation (FT-IR, ¹H/¹³C NMR) to confirm structural features like the α,β-unsaturated lactone (1731 cm⁻¹ in FT-IR) and β-substituted furan ring (1435 cm⁻¹) .
- Elemental analysis : Verification of molecular formula (C₂₈H₃₄O₇) and purity via melting point determination .
Q. How is this compound’s anti-inflammatory activity mechanistically evaluated in preclinical studies?
- Cytokine profiling : Quantification of pro-inflammatory markers (IL-1β, IL-6, TNF-α) in serum/tissue using ELISA kits .
- Pathway inhibition : Western blotting to assess suppression of NF-κB or HMGB1/PI3K/AKT signaling pathways in inflamed or cancerous tissues .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s reported mechanisms across different cancer models?
Discrepancies in this compound’s action (e.g., HSP90 inhibition vs. HMGB1/PI3K/AKT modulation) are addressed through:
- Dose-response studies : Testing varying concentrations (e.g., 10–100 µM) to identify threshold effects .
- Cell-type-specific assays : Comparing protein degradation kinetics (e.g., HSP90-client proteins) in ovarian vs. gastric cancer lines .
- Multi-omics integration : Transcriptomic or proteomic profiling to identify context-dependent targets .
Q. What experimental designs are critical for validating this compound’s HSP90 inhibitory activity?
- Competitive binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure this compound’s affinity for HSP90’s ATP-binding pocket .
- Client protein degradation : Monitoring HER2, Akt, or RAF1 levels via Western blot in this compound-treated vs. control cells .
- Comparative studies : Co-administration with known HSP90 inhibitors (e.g., VER-49009) to assess synergistic/antagonistic effects .
Q. How can researchers optimize this compound’s bioavailability for translational studies?
- Formulation strategies : Complexation with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) via kneading/freeze-drying to enhance solubility .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
- Structure-activity relationship (SAR) studies : Modifying this compound’s acetate or epoxide groups to improve metabolic stability .
Q. What statistical approaches are recommended for analyzing this compound’s dual role in apoptosis and inflammation?
- Multivariate analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare cytokine levels across treatment groups .
- Survival analysis : Kaplan-Meier curves for in vivo tumor progression studies .
- Pathway enrichment : Gene set enrichment analysis (GSEA) to link transcriptomic changes to apoptotic/inflammatory pathways .
Q. Methodological Considerations
Q. How should researchers design controls to account for this compound’s off-target effects?
- Negative controls : Use of HSP90-deficient cell lines or siRNA-mediated knockdown to isolate this compound-specific effects .
- Solvent controls : DMSO vehicle at equivalent concentrations to rule out solvent toxicity .
Q. What validation criteria are essential for this compound’s molecular docking results?
- Experimental corroboration : Compare computational binding scores (e.g., from Discovery Studio) with in vitro kinase inhibition assays .
- Mutagenesis studies : Introduce point mutations (e.g., in arginine kinase’s active site) to confirm this compound’s binding residues .
Q. How can conflicting data on this compound’s cytotoxicity be systematically addressed?
- Meta-analysis : Aggregate data from multiple studies to identify consensus IC₅₀ ranges (e.g., 20–50 µM in pancreatic cancer) .
- Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCI recommendations) for cell culture conditions and assay reproducibility .
Q. Data Presentation and Reproducibility
- Raw data inclusion : Provide supplementary tables for cytokine levels, Western blot densitometry, and docking scores .
- Reagent validation : Certify this compound’s purity (>95%) via HPLC and elemental analysis .
Eigenschaften
CAS-Nummer |
2753-30-2 |
---|---|
Molekularformel |
C28H34O7 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[(1S,2R,4S,7S,8S,12R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17?,18?,20-,21+,22-,25-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
YJXDGWUNRYLINJ-POZBICLPSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Isomerische SMILES |
CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
Kanonische SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Piktogramme |
Irritant |
Synonyme |
gedunin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.